![molecular formula C15H21BN2O3 B1459618 7-methoxy-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine CAS No. 1627713-58-9](/img/structure/B1459618.png)
7-methoxy-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine
Übersicht
Beschreibung
The compound is a boronic ester, which are commonly used in organic synthesis due to their stability and reactivity . They are often used in Suzuki coupling reactions and can act as enzyme inhibitors or specific ligand drugs .
Physical And Chemical Properties Analysis
Without specific data, I can only provide general information. Boronic esters are typically stable and have low toxicity .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Research conducted by Huang et al. (2021) focused on synthesizing boric acid ester intermediates with benzene rings, which are structurally similar to the chemical . They employed a three-step substitution reaction, confirming the structures through FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. This study highlights the use of density functional theory (DFT) to calculate molecular structures, which aligns well with the X-ray diffraction data, providing insight into the physicochemical properties of such compounds (Huang et al., 2021).
Pharmaceutical Synthesis and Analysis
- Plesescu et al. (2014) described the synthesis of [(13) CD3 ]-TAK-459, an HSP90 inhibitor, from sodium methoxide, using a key intermediate that shares structural similarity with the chemical . Their method involves multiple steps and provides insight into the synthesis of isotope-labeled compounds, which is crucial for pharmaceutical development (Plesescu et al., 2014).
Organic Chemistry and Polymer Synthesis
- Welterlich et al. (2012, 2013) explored the synthesis of polymers containing pyrrolo[3,2-b]pyrrole-2,5-dione units and their derivatives, focusing on structural properties and chemical reactivity. These studies provide valuable insights into the use of similar chemical structures in the development of new polymers with potential applications in materials science (Welterlich et al., 2012), (Welterlich et al., 2013).
Chemical Structure and Potential Applications
- Studies have also been conducted on various derivatives of pyrrolopyridine, which are structurally related to the compound . These studies focus on the synthesis and potential biological activities of these derivatives, providing a basis for understanding the potential applications of similar compounds in the fields of medicinal chemistry and drug discovery. For instance, research on thieno-fused 7-deazapurine ribonucleosides and their cytostatic and antiviral activities offers insights into the potential use of structurally similar compounds in therapeutic applications (Tichy et al., 2017).
Wirkmechanismus
Mode of Action
The mode of action would depend on the specific biological target of the compound. For instance, if it targets a kinase, it might inhibit the kinase’s activity, leading to downstream effects on cell signaling .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to say which biochemical pathways it might affect. Kinase inhibitors, for example, can affect a wide range of pathways involved in cell growth, differentiation, and survival .
Pharmacokinetics
The pharmacokinetic properties of a compound depend on its chemical structure. For instance, the presence of a methoxy group and a dioxaborolane group could potentially affect the compound’s solubility, absorption, distribution, metabolism, and excretion .
Result of Action
The cellular and molecular effects of the compound would depend on its specific mode of action and the biochemical pathways it affects .
Action Environment
Various factors can influence the action, efficacy, and stability of a compound, including pH, temperature, the presence of other molecules, and the specific characteristics of the biological environment .
Safety and Hazards
Zukünftige Richtungen
Boronic esters have a wide range of applications in pharmacy and biology, including the treatment of tumors and microbial infections, and the construction of stimulus-responsive drug carriers . Therefore, the future directions for this compound would likely depend on its specific properties and potential applications.
Eigenschaften
IUPAC Name |
7-methoxy-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BN2O3/c1-14(2)15(3,4)21-16(20-14)11-9-18(5)12-10(11)7-8-17-13(12)19-6/h7-9H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGAKCGFJQAVPLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CN=C3OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methoxy-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

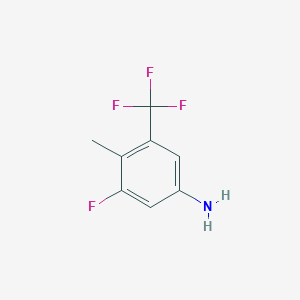
![4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B1459536.png)

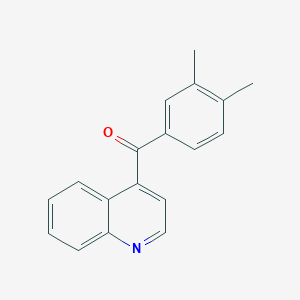
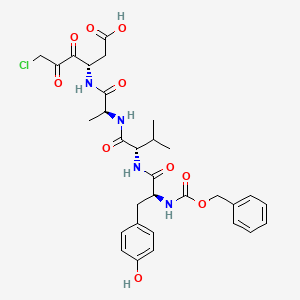


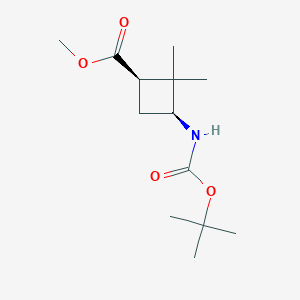

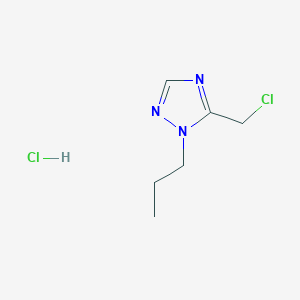


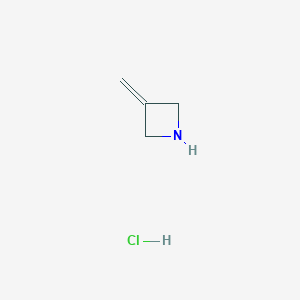
![2-[3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]acetamide](/img/structure/B1459558.png)